N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide is a chemical compound with the molecular formula C18H21FN2O. It belongs to the class of Schiff base hydrazones, which are known for their diverse biological activities and applications in various fields of science .
Scientific Research Applications
N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 2-fluorobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-4-2-1-3-15(16)11-20-21-17(22)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHJFNXYEWZSSB-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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